![molecular formula C22H20N2O2S B2797486 N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034240-88-3](/img/structure/B2797486.png)

N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

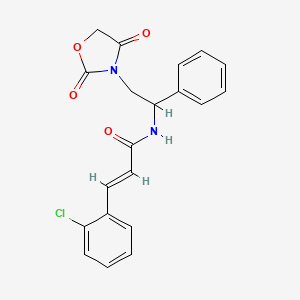

The compound “N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement. The molecule contains a biphenyl group, a tetrahydrothiophene group, and a nicotinamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the biphenyl group with the nicotinamide group, possibly through a palladium-catalyzed cross-coupling reaction . The tetrahydrothiophene group could be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the biphenyl and nicotinamide groups), a heterocyclic ring (from the tetrahydrothiophene group), and an amide functional group (from the nicotinamide group) .Chemical Reactions Analysis

As a nicotinamide derivative, this compound could potentially participate in biological reactions involving nicotinamide, such as the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enable it to form hydrogen bonds, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. Research shows that these compounds act as mixed-type corrosion inhibitors, effectively reducing both anodic and cathodic processes. The adsorption of these inhibitors on mild steel surfaces is found to obey the Langmuir isotherm model, demonstrating their potential as effective corrosion protectants (Chakravarthy, Mohana, & Kumar, 2014).

Fungicidal Activity

In the realm of agriculture, nicotinamide derivatives, including this compound, have been synthesized and tested against cucumber downy mildew. Some derivatives showed superior fungicidal activities compared to commercial fungicides, highlighting their potential as lead compounds for further optimization and development as fungicides (Wu et al., 2022).

Biological Activity

These compounds have also been explored for their biological activities. Studies have shown that certain nicotinamide derivatives exhibit antiproliferative and apoptosis-inducing effects against various cancer cell lines. These activities suggest the potential therapeutic applications of these compounds in cancer treatment. The ability to induce apoptosis and cell cycle arrest in cancer cells positions these derivatives as promising candidates for further investigation in oncology (Zhang et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-phenylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c25-21(19-10-6-13-23-22(19)26-17-12-14-27-15-17)24-20-11-5-4-9-18(20)16-7-2-1-3-8-16/h1-11,13,17H,12,14-15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFSKLQFNRYCAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)

![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile](/img/structure/B2797415.png)

![Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B2797416.png)

![6-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2797420.png)

![ethyl 4-(1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2797421.png)

![3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone](/img/structure/B2797422.png)